N-Isopropylnoratropine

Description

N-Isopropylnoratropine: Nomenclature and Synonyms

The precise identification of a chemical compound is critical for scientific communication and research. This compound is identified through its systematic name, various synonyms, and a unique registry number.

Classification within Tropane (B1204802) Alkaloids and Noratropine (B1679849) Derivatives

This compound is classified as a tropane alkaloid. cymitquimica.com Tropane alkaloids are a class of bicyclic alkaloids known for their characteristic tropane ring structure ([3.2.1] bicyclic system), which is fundamental to their pharmacological activity. wikipedia.orgnih.gov These compounds are found naturally in plants of the Solanaceae family, such as deadly nightshade (Atropa belladonna). wikipedia.orgresearchgate.net

Specifically, this compound is a derivative of noratropine. glpbio.comscbt.com Noratropine is a demethylated form of atropine (B194438), meaning it lacks the methyl group attached to the nitrogen atom of the tropane ring. nih.gov this compound is characterized by the substitution of an isopropyl group at this nitrogen position. cymitquimica.com This structural modification distinguishes it from its natural precursors and is key to its specific applications in chemical synthesis.

Historical Context and Significance in Drug Discovery

The study of naturally occurring compounds like alkaloids has a long history in medicine and pharmacology, providing prototypes for the development of modern drugs. hebmu.edu.cnaspcapro.org The development of synthetic derivatives of these natural products marked a significant advancement in drug discovery, allowing for the creation of compounds with more specific effects.

Relationship to Atropine and its Derivativesthis compound's significance is directly tied to its relationship with atropine, a well-known tropane alkaloid with a long history of medical use.biomedpharmajournal.orgnih.govAtropine itself is derived from plants like Atropa belladonna.biomedpharmajournal.orgNoratropine is a key metabolite of atropine.nih.gov

The primary role of this compound in modern pharmacology is as a crucial intermediate in the industrial synthesis of ipratropium (B1672105) bromide. glpbio.combiomol.comchemsrc.com Ipratropium is a potent anticholinergic agent used as a bronchodilator for managing respiratory conditions. glpbio.comapexbt.com The synthesis involves modifying the noratropine structure by adding an isopropyl group to the nitrogen, creating this compound, which is then further reacted to produce ipratropium. chemsrc.comvvchem.com This multi-step synthesis highlights the importance of this compound as a building block in the creation of valuable therapeutic agents. biomol.com

Role as an Intermediate in Ipratropium Synthesis

The principal application of this compound in pharmaceutical chemistry is its function as a direct precursor in the synthesis of Ipratropium bromide. apexbt.comchemicalbook.comchemicalbook.com Ipratropium bromide is a quaternary ammonium (B1175870) derivative of atropine that functions as a muscarinic antagonist and is used as a bronchodilator. apexbt.comchemicalbook.com The synthesis transforms the tertiary amine of this compound into a quaternary ammonium salt.

The key reaction step is the quaternization of this compound. This is achieved by reacting it with methyl bromide. chemicalbook.com In this N-alkylation reaction, the lone pair of electrons on the nitrogen atom of the tropane ring attacks the electrophilic methyl group of methyl bromide. This results in the formation of a new carbon-nitrogen bond and the introduction of a positive charge on the nitrogen atom, creating the quaternary ammonium structure characteristic of ipratropium. The bromide ion from the methyl bromide serves as the counter-ion, completing the formation of Ipratropium Bromide. chemicalbook.com

Various synthesis methods have been developed to optimize this conversion. Typically, the reaction is carried out in a nonpolar organic solvent such as chloroform (B151607) or dichloromethane. google.com Reaction conditions, including temperature and the molar ratio of reactants, are critical for maximizing the yield and purity of the final product. One patented method describes dissolving this compound (referred to as tropine-N-isopropyl nortropine (B26686) ester) in chloroform, cooling the solution, and then introducing methyl bromide. google.com The reaction may proceed for several hours at controlled temperatures, sometimes starting at low temperatures (e.g., -3°C to 0°C) and gradually warming to room temperature to ensure complete reaction and high yield. google.com

Research and patent literature report varying yields for this synthesis, often influenced by the specific conditions and purification methods employed. Yields can range from approximately 80% to over 95% under optimized conditions. chemicalbook.comgoogle.com For instance, one process describes achieving a raw yield of 95.8%, which after purification steps like refluxing with chloroform and recrystallization from n-propanol, results in a final yield of 86.15% of high-purity Ipratropium Bromide. chemicalbook.com Another method focusing on the recovery of excess methyl bromide also reports high yields, demonstrating the efficiency of this synthetic pathway in industrial-scale production. google.com

Table 2: Research Findings on Ipratropium Bromide Synthesis from this compound

| Reactant(s) | Solvent | Key Conditions | Reported Yield | Source(s) |

| This compound, Methyl Bromide | Chloroform | Reaction at ~0°C overnight. Molar ratio of methyl bromide to intermediate is 2.1:1. | 80% | google.com |

| This compound, Methyl Bromide | Chloroform | Cooled to -3°C, methyl bromide introduced, stirred for 16h, then warmed to 23°C for 4h. | Improved yield and methyl bromide recovery of 93.7%. | google.com |

| This compound, Methyl Bromide | Not specified | Reaction followed by purification via reflux with chloroform and recrystallization from n-propanol. | Raw yield: 95.8%; Purified yield: 90.6%; Recrystallized yield: 86.15%. | chemicalbook.com |

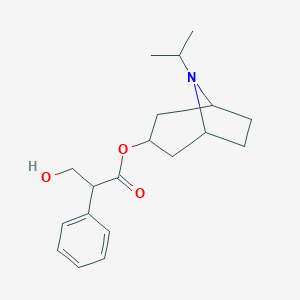

Structure

3D Structure

Properties

IUPAC Name |

(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,13,15-18,21H,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORSMCHHJRVORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944878 | |

| Record name | 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22235-81-0 | |

| Record name | endo-(1)-8-Aza-8-isopropylbicyclo(3.2.1)oct-3-yl (hydroxymethyl)phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022235810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endo-(±)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Isopropylnoratropine

Established Synthetic Pathways to N-Isopropylnoratropine

The synthesis of this compound can be achieved through several well-documented pathways. These methods often leverage commercially available precursors or involve the construction of the characteristic bicyclic tropane (B1204802) ring system from simpler acyclic starting materials.

Robinson-Schopf Condensation Approaches

The Robinson-Schopf condensation is a cornerstone in tropane alkaloid synthesis, renowned for its biomimetic nature and efficiency in constructing the tropinone (B130398) skeleton. orientjchem.orgwikipedia.org This reaction is not a direct synthesis of this compound but provides the essential 8-azabicyclo[3.2.1]octan-3-one core structure.

The classical synthesis involves a one-pot reaction between succinaldehyde, methylamine, and acetonedicarboxylic acid. wikipedia.orgsci-hub.se The reaction proceeds through a tandem sequence of a double Mannich reaction. orientjchem.org

Reaction Mechanism Steps:

Nucleophilic addition of the primary amine (in this case, a precursor to the N-isopropyl group would be used, such as isopropylamine (B41738) instead of methylamine) to succinaldehyde, followed by dehydration to form an imine.

Intramolecular addition to the second aldehyde group, leading to the first ring closure.

Intermolecular Mannich reaction with the enolate of acetonedicarboxylic acid.

A second intramolecular Mannich reaction accomplishes the second ring closure, forming the bicyclic system.

Subsequent decarboxylation yields the tropinone analogue.

While Robinson's initial synthesis reported a yield of 17%, subsequent optimizations have improved this significantly to over 90%. wikipedia.org To arrive at this compound from the resulting N-isopropyltropinone, further steps are required: reduction of the ketone to an alcohol (tropine analogue) and subsequent esterification with tropic acid.

Derivatization from Noratropine (B1679849)

A more direct and common approach to synthesizing this compound is through the N-alkylation of noratropine. Noratropine, or N-demethylatropine, is the direct precursor that possesses the complete atropine (B194438) structure minus the N-methyl group. medkoo.com This makes the secondary amine available for derivatization.

The synthesis involves reacting noratropine with an isopropylating agent. A common method is reductive amination, where noratropine is reacted with acetone (B3395972) in the presence of a reducing agent.

Typical Reaction Scheme for N-isopropylation of Noratropine:

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

|---|

This method is generally efficient and provides a high yield of the desired N-isopropyl derivative directly from the advanced noratropine intermediate.

Conversion from Atropine via N-demethylation

Atropine, a naturally occurring and readily available tropane alkaloid, can be converted to this compound in a two-step process. researchgate.net The first and most critical step is the N-demethylation of atropine to produce noratropine. researchgate.netnih.gov This transformation is a key process for creating semi-synthetic derivatives. core.ac.uk

Several methods exist for the oxidative N-demethylation of atropine:

Reaction with H₂O₂ and Catalysts: The use of hydrogen peroxide with an iron(III) tetraamido macrocyclic ligand (FeIII-TAML) catalyst has been shown to effectively produce noratropine. researchgate.net

Electrochemical Methods: An efficient and selective electrochemical N-demethylation of tropane alkaloids has been developed. core.ac.uk This method avoids hazardous oxidizing agents and proceeds at room temperature in a mixture of ethanol (B145695) or methanol (B129727) and water. core.ac.ukresearchgate.net The reaction proceeds via the formation of an iminium intermediate which is then hydrolyzed. core.ac.uk

Once noratropine is synthesized, it is converted to this compound via the derivatization methods described in section 2.1.2.

Advanced Synthetic Strategies and Yield Optimization

Optimizing the synthesis of this compound involves refining reaction conditions to improve yield, reduce byproducts, and control stereochemistry. Advanced strategies often focus on catalysis and a deep understanding of reaction mechanisms.

Catalytic Hydrogenation in Synthesis

Catalytic hydrogenation is a versatile and crucial technique in the synthesis of this compound and its precursors. tcichemicals.com It is considered an environmentally friendly reaction route for organic synthesis. mdpi.com

Applications in this compound Synthesis:

Reductive Amination: As mentioned previously, the N-isopropylation of noratropine with acetone is often accomplished using catalytic hydrogenation. A metal catalyst, such as Palladium on carbon (Pd/C) or Platinum, is used with a hydrogen source to reduce the intermediate imine formed between noratropine and acetone. nih.gov

Reduction of Precursors: In syntheses starting from a tropinone analogue (from the Robinson-Schopf reaction), catalytic hydrogenation can be used to reduce the C=O bond to a hydroxyl group. The choice of catalyst and conditions is critical for controlling the stereochemistry of the resulting alcohol.

Deprotection: In more complex synthetic routes, benzyl (B1604629) groups are sometimes used as protecting groups for the nitrogen atom. These groups can be selectively removed via catalytic hydrogenation, liberating the secondary amine for subsequent isopropylation.

Influence of Reaction Conditions on Stereochemistry and Yield

The efficiency and outcome of the synthesis are highly dependent on various reaction parameters. For instance, in the N-demethylation of atropine, the yield of noratropine is affected by the amount of oxidizing agent, catalyst loading, and the choice of solvent. researchgate.net

Electrochemical N-demethylation of atropine has been studied under various conditions to optimize the yield of noratropine. The data below highlights the impact of the solvent and supporting electrolyte on the reaction's success.

Table 1: Effect of Reaction Conditions on Electrochemical N-demethylation of Atropine

| Entry | Solvent | Supporting Electrolyte | Yield (%) |

|---|---|---|---|

| 1 | Methanol | NaClO₄ | 85 |

| 2 | Methanol | NaOAc | 82 |

| 3 | Methanol | LiBr | 80 |

| 4 | Methanol | Et₄NBF₄ | 84 |

| 5 | Ethanol | NaClO₄ | 86 |

Data derived from studies on electrochemical demethylation of tropane alkaloids. core.ac.uk

Furthermore, the stereochemistry at the C3 position is critical. The reduction of the tropinone ketone must selectively produce the endo-alcohol (tropine configuration), as the exo-alcohol (pseudotropine) leads to a different stereoisomer. The choice of reducing agent (e.g., NaBH₄ vs. catalytic hydrogenation) and reaction conditions (temperature, solvent) can significantly influence the endo/exo selectivity of this reduction step, thereby affecting the final yield of the correctly configured this compound.

Chemical Modifications and Derivatization of this compound

This compound serves as a pivotal intermediate in the synthesis of more complex quaternary ammonium (B1175870) compounds. Its tertiary amine structure allows for a variety of chemical modifications, most notably through reactions at the nitrogen atom.

The most significant chemical transformation of this compound is its quaternization to produce Ipratropium (B1672105) Bromide, a potent anticholinergic agent. nih.gov This reaction involves the N-alkylation of the tertiary amine of the tropane ring system.

The synthesis is typically achieved by reacting this compound with a methylating agent, specifically methyl bromide. google.com In a common procedure, this compound is dissolved in a nonpolar organic solvent such as chloroform (B151607) or dichloromethane. google.com Methyl bromide is then introduced into the solution, often in excess, to ensure complete reaction. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the methyl group of methyl bromide, displacing the bromide ion. The resulting product is the quaternary ammonium salt, ipratropium bromide, which precipitates from the reaction mixture.

The reaction conditions can be controlled to optimize the yield and purity of the final product. For instance, the reaction may be carried out at reduced temperatures, such as between -5°C and 0°C, followed by a gradual increase in temperature to drive the reaction to completion. google.com This controlled approach also facilitates the recovery of unreacted, volatile methyl bromide, which is advantageous for both economic and environmental reasons. google.com The final product is typically isolated by filtration, washed with a cold solvent to remove impurities, and then dried. google.com Yields for this conversion have been reported in the range of 80% or higher with optimized methods. google.com

The formation of quaternary ammonium salts is a fundamental derivatization strategy for tertiary amines like this compound. The process of salt formation is a critical step in pharmaceutical development, as it can significantly modify the physicochemical properties of a compound, such as its solubility, stability, and dissolution rate, without altering its core pharmacophore. researchgate.net

Ipratropium bromide is a specific example of an N-isopropylnoratropinium salt, where the quaternizing agent is methyl bromide, leading to an N-methyl, N-isopropyl quaternary cation with a bromide counter-ion. nih.gov In principle, a wide array of N-isopropylnoratropinium salts can be synthesized by varying the alkylating agent and the associated counter-ion. The general reaction involves the treatment of this compound with an alkyl halide (R-X), leading to the formation of a quaternary ammonium halide salt.

The choice of the counter-ion can be crucial. While halides are common, other inorganic or organic anions can be used, potentially conferring specific properties to the resulting salt. The formation of these salts is an acid-base reaction where the tertiary amine acts as a Lewis base. The resulting ionic character of the N-isopropylnoratropinium salt generally leads to increased water solubility compared to the parent tertiary amine. gpatindia.com This is a desirable property for many pharmaceutical formulations.

Analytical Techniques for Synthetic Intermediate and Product Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound and its derivatives like ipratropium bromide. A combination of chromatographic and spectroscopic methods is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of this compound and for monitoring its conversion to ipratropium bromide. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating ipratropium bromide from its synthetic precursor, this compound (often abbreviated as NINA), and other potential impurities or degradation products. nih.govresearchgate.net

These methods typically utilize a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. ijrpc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. As a quaternary ammonium compound, ipratropium bromide is more polar than its tertiary amine precursor, this compound, resulting in different retention times.

Several validated HPLC methods have been developed for the analysis of ipratropium bromide. biomedres.inforesearchgate.net The specific conditions can be tailored to achieve optimal separation. For example, the mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as potassium phosphate (B84403) or a dilute acid like trifluoroacetic acid, to control the pH and improve peak shape. nih.govalliedacademies.org Detection is commonly performed using an ultraviolet (UV) spectrophotometer at a wavelength where the analytes exhibit strong absorbance, such as 210 nm or 254 nm. biomedres.inforesearchgate.net The precision and accuracy of these HPLC methods make them suitable for quality control in manufacturing and for stability studies. nih.gov

Table 1: Examples of HPLC Conditions for Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5µ) biomedres.infoalliedacademies.org | Inertsil ODS 3V-RP C18 (250 mm × 4.6 mm, 5 μm) ijrpc.com | Kromasil ODS C18 (150 x 4.6 mm) researchgate.net |

| Mobile Phase | 0.1% Trifluoroacetic acid: Acetonitrile (70:30 v/v) biomedres.infoalliedacademies.org | Acetonitrile: 0.03M Di-Potassium Hydrogen Phosphate pH 3.2 (30:70 v/v) ijrpc.com | Acetonitrile: Potassium di-hydrogen phosphate buffer (60:40 V/V) researchgate.net |

| Flow Rate | 1.0 mL/min biomedres.infoalliedacademies.org | 0.8 mL/min ijrpc.com | 1.0 mL/min researchgate.net |

| Detection | UV at 210 nm biomedres.infoalliedacademies.org | UV at 242 nm ijrpc.com | UV at 254 nm researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Carbon-13 NMR (13C-NMR) is particularly powerful for confirming the successful quaternization of the nitrogen atom.

The transformation from the tertiary amine in this compound to the quaternary ammonium cation in ipratropium bromide results in predictable changes in the 13C-NMR spectrum. The key diagnostic signals are those of the carbon atoms directly bonded to the nitrogen (α-carbons) and those further away (β- and γ-carbons).

Upon quaternization, the nitrogen atom becomes positively charged, which exerts a strong electron-withdrawing effect. This effect deshields the adjacent carbon nuclei, causing their resonance signals to shift downfield (to a higher ppm value) in the 13C-NMR spectrum. researchgate.net Therefore, a comparison of the spectra before and after the reaction provides definitive evidence of the chemical modification. The carbons of the N-isopropyl group and the carbons of the tropane ring adjacent to the nitrogen (C-1 and C-5) are expected to show the most significant downfield shifts. This technique allows for unambiguous confirmation of the formation of the N-isopropylnoratropinium structure. researchgate.net

Table 2: Expected 13C-NMR Spectral Changes upon Quaternization

| Carbon Atom Location | Expected Chemical Shift Change | Rationale |

|---|---|---|

| Tropane Ring Carbons (α to N) | Significant downfield shift (deshielding) | Increased positive charge on the adjacent nitrogen atom withdraws electron density. researchgate.net |

| N-Isopropyl Group Carbons (α to N) | Significant downfield shift (deshielding) | Direct attachment to the newly formed quaternary nitrogen center. researchgate.net |

| N-Methyl Group Carbon (in Ipratropium) | Appears as a new signal | Introduction of a new methyl group onto the nitrogen atom. |

| Carbonyl Carbon (Ester) | Minimal to no shift | Remote from the site of quaternization. mdpi.com |

| Phenyl Ring Carbons | Minimal to no shift | Remote from the site of quaternization. |

Pharmacological Profile of N Isopropylnoratropine

In Vivo Pharmacological Research Models

The anticholinergic activity of tropane (B1204802) alkaloids and their synthetic analogues is frequently evaluated using isolated organ bath preparations from animal models. A primary and classical model is the guinea pig ileum preparation. In this ex vivo model, sections of the ileum are suspended in an organ bath and contractions are induced by a cholinergic agonist, such as acetylcholine (B1216132). The potency of an antagonist like N-isopropylnoratropine is determined by its ability to competitively inhibit these induced contractions. nih.gov The results are often expressed as a Kd (dissociation constant) or pA2 value, which quantifies the antagonist's affinity for the muscarinic receptors in the tissue.

Other animal models used to assess anticholinergic effects include measuring the inhibition of saliva secretion in mice or rats, or the induction of mydriasis (pupil dilation) in rabbits. While these models are standard for assessing the general anticholinergic properties of new compounds, specific in vivo studies detailing the activity of this compound using these exact models are not extensively detailed in publicly available literature. However, the activity of quaternary tropane esters is well-established through these methods. nih.gov

Tropane alkaloids are well-known for their effects on the respiratory system, specifically their ability to cause bronchodilation. nih.gov Animal models are essential for studying these effects and the potential of analogues like this compound as bronchodilators. Common models include mice, rats, and guinea pigs. tobaccoinduceddiseases.org

In a typical model, animals are sensitized to an allergen, such as ovalbumin, to induce a state of airway hyperresponsiveness similar to asthma. mdpi.comnih.gov Bronchoconstriction is then triggered by challenging the animal with the allergen or a chemical agent like methacholine (B1211447) or histamine. nih.gov The effectiveness of a potential bronchodilator is measured by its ability to prevent or reverse the resulting increase in airway resistance. Parameters such as lung function are often measured using techniques like whole-body plethysmography. mdpi.com While the bronchorelaxant effects of the general class of tropane alkaloids are recognized mdpi.com, specific studies focused on this compound in these bronchoconstriction models are not prominently featured in available research.

Structure-Activity Relationships (SAR) of this compound and its Analogues

The substitution on the nitrogen atom of the tropane ring is a critical determinant of pharmacological activity. This compound is a quaternary ammonium (B1175870) compound, meaning the nitrogen atom is bonded to four carbon atoms (the two carbons in the tropane ring, the methyl group of the isopropyl moiety, and the isopropyl methine carbon), giving it a permanent positive charge.

This quaternization has several significant impacts on its activity compared to its tertiary amine precursor, noratropine (B1679849):

Increased Potency: Quaternary ammonium analogues of atropine (B194438) are generally more potent as peripheral antimuscarinic agents than their tertiary counterparts. nih.gov The positive charge is believed to enhance the binding affinity of the molecule to the anionic site of the muscarinic acetylcholine receptor.

Peripheral Selectivity: The permanent positive charge significantly reduces the molecule's lipid solubility. This change hinders its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) effects that are common with tertiary amines like atropine.

Influence of Alkyl Group Size: Studies on related N-alkylated nor-tropine esters have shown that the size of the alkyl group influences potency. For instance, certain N-ethyl nor-tropine esters were found to surpass the potency of the corresponding N-methyl tropine (B42219) esters, indicating that increasing the bulk of the substituent can be favorable for receptor interaction. The isopropyl group in this compound contributes to this steric bulk, influencing its fit and binding at the receptor site.

Table 1: Conceptual Impact of N-Substitution on Noratropine Analogues This table is based on established principles of tropane alkaloid pharmacology.

| Compound | Nitrogen Structure | Key Characteristics | Expected Primary Site of Action |

|---|---|---|---|

| Noratropine | Secondary Amine | Precursor molecule | Peripheral & Central |

| Atropine (N-methylnoratropine) | Tertiary Amine | Can cross blood-brain barrier | Peripheral & Central |

The bicyclic tropane ring system provides a rigid conformational scaffold that is essential for orienting the key functional groups for effective binding to the muscarinic receptor. Several structural features of the tropane moiety are critical for anticholinergic activity:

Rigid Structure: The rigid, chair-like conformation of the tropane skeleton fixes the distance and spatial relationship between the nitrogen atom and the ester group. This defined structure is believed to mimic the spatial arrangement of acetylcholine, allowing it to act as a competitive antagonist. nih.gov

Bridge Modifications: Alterations to the ethylene (B1197577) bridge (C-6 and C-7) of the tropane ring can affect potency. Introducing features like an epoxide bridge, as seen in scopolamine, can modify the compound's binding affinity and pharmacological profile.

The ester side chain, derived from tropic acid in the case of atropine and its derivatives, plays a vital role in receptor binding. Structure-activity relationship studies have identified several key requirements for this part of the molecule to achieve high anticholinergic potency. nih.gov

Hydroxyl Group: The presence of a hydroxyl group on the carbon atom beta to the carboxyl group (as in the tropic acid moiety) is important for potent activity. This group is believed to form a hydrogen bond with a specific site on the muscarinic receptor.

Phenyl Ring: A phenyl group (or another suitable aromatic or cycloalkyl ring) is essential for high potency. nih.gov This lipophilic group likely interacts with a hydrophobic pocket within the receptor binding site.

Table 2: General Effects of Substituents on the Ester Side Chain of Tropane Alkaloids Based on general SAR principles for anticholinergic agents.

| Modification to Ester Moiety | General Effect on Anticholinergic Potency | Reference |

|---|---|---|

| Removal of β-hydroxyl group | Potency Decreases | nih.gov |

| Replacement of Phenyl Ring with small alkyl group | Potency Significantly Decreases | nih.gov |

Role of N Isopropylnoratropine As a Key Intermediate in Ipratropium Research

Synthesis and Characterization of Ipratropium (B1672105) Bromide from N-Isopropylnoratropine

The synthesis of ipratropium bromide from this compound is a pivotal step in the manufacturing process of this active pharmaceutical ingredient (API). This process primarily involves a quaternization reaction. In this reaction, the tertiary amine group within the this compound molecule is alkylated, typically with methyl bromide, to form the quaternary ammonium (B1175870) salt, ipratropium bromide. google.comgpatindia.com

The reaction is generally carried out in a suitable organic solvent, such as chloroform (B151607). google.com One patented method describes dissolving the this compound intermediate (referred to as tropine-N-isopropyl nortropine (B26686) ester) in anhydrous chloroform, followed by the addition of methyl bromide. The reaction proceeds overnight at a controlled temperature of around 0°C. The resulting ipratropium bromide product precipitates from the solution and is then isolated by filtration. google.com Process optimization, including the gradual raising of temperature after the addition of methyl bromide, has been explored to improve the reaction yield and facilitate the recovery of volatile reagents like methyl bromide. google.com

An alternative synthetic route involves the N-demethylation of atropine (B194438) to yield noratropine (B1679849), followed by N-isopropylation to produce this compound, and subsequent N-methylation to form ipratropium bromide. researchgate.net

The characterization of the synthesized ipratropium bromide is essential to confirm its identity, purity, and quality. A comprehensive range of analytical techniques is employed for this purpose.

Physicochemical Properties of Ipratropium Bromide

| Property | Description |

|---|---|

| Appearance | White or almost white crystalline powder. researchgate.net |

| Melting Point | Approximately 231-232°C with decomposition. gpatindia.comresearchgate.net |

| Solubility | Freely soluble in water and methanol (B129727); sparingly soluble in ethanol (B145695); and insoluble in lipophilic solvents like ether and chloroform. researchgate.netalliedacademies.org |

Spectroscopic methods are fundamental for the structural elucidation and confirmation of ipratropium bromide.

Spectroscopic Data for Ipratropium Bromide Characterization

| Spectroscopic Technique | Key Findings |

|---|---|

| Ultraviolet (UV) Spectroscopy | The compound exhibits weak absorption in the UV region, with absorption maxima observed. researchgate.net A UV spectrophotometric method has been developed for its estimation, with a λmax at 214 nm in water. innovareacademics.in |

| Infrared (IR) Spectroscopy | The IR spectrum, typically obtained in a potassium bromide (KBr) pellet, shows characteristic absorption bands corresponding to its functional groups, such as the ester carbonyl group and the hydroxyl group. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence of the tropane (B1204802) ring, the isopropyl group, and the tropic acid moiety. |

| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. researchgate.net |

Analytical Methods for Ipratropium Bromide and its Related Substances in Pharmaceutical Preparations

A variety of analytical methods are crucial for the quality control of ipratropium bromide in both bulk drug substance and finished pharmaceutical products. These methods are designed to quantify the active ingredient and to detect and quantify any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used technique for the analysis of ipratropium bromide and its related substances. alliedacademies.orgbenthamdirect.comnih.govalliedacademies.org Reversed-phase HPLC (RP-HPLC) methods are particularly common, offering high specificity, sensitivity, and precision. alliedacademies.orgbiomedres.info

These methods can separate ipratropium bromide from its potential impurities, including unreacted this compound, tropic acid, and other related compounds. nih.gov A typical RP-HPLC method involves a C8 or C18 column and a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. benthamdirect.comijrpc.com Gradient elution is often employed to achieve optimal separation of all relevant compounds. benthamdirect.comnih.gov

Typical HPLC-UV Method Parameters for Ipratropium Bromide Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Agilent Zorbax bonus-RP (250 × 4.6 mm, 5µm) alliedacademies.orgbiomedres.info or Waters HPLC ZORBAX Eclipse XDB-C8 (150 x 4.6 mm, 3.5 µm). benthamdirect.com |

| Mobile Phase | A mixture of a buffer (e.g., 0.1% Trifluoroacetic acid or potassium dihydrogen phosphate) and an organic solvent (e.g., Acetonitrile). benthamdirect.comalliedacademies.orgbiomedres.info |

| Flow Rate | Commonly set at 1.0 or 1.2 mL/min. benthamdirect.comalliedacademies.orgbiomedres.info |

| Detection Wavelength | Typically 210 nm or 220 nm. benthamdirect.comalliedacademies.orgbiomedres.info |

| Linearity Range | Methods are validated to be linear over a specific concentration range, for instance, 24-56 µg/ml. alliedacademies.orgbiomedres.info |

| Recovery | Accuracy is demonstrated by recovery studies, with values typically in the range of 98-102%. benthamdirect.com |

| LOD and LOQ | The sensitivity of the method is established by determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ). For one method, these were found to be 1.15 µg/ml and 3.49 µg/ml, respectively. alliedacademies.orgbiomedres.info |

The development and validation of stability-indicating analytical methods are mandated by regulatory authorities to ensure that the analytical procedure can accurately measure the active ingredient in the presence of its degradation products. sierrajournals.comresearchgate.net For ipratropium bromide, this involves subjecting the drug substance and its formulations to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. sierrajournals.comnih.gov

A stability-indicating HPLC method must be able to resolve the main peak of ipratropium bromide from any peaks corresponding to degradation products. nih.govnih.gov This ensures that the method is specific for the intact drug and can be used to monitor the stability of the product over its shelf life. sierrajournals.comresearchgate.netsemanticscholar.org The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines. alliedacademies.orgsierrajournals.com

One approach is based on the formation of a charge-transfer complex with iodine, with the resulting product measured at 278 nm. tandfonline.comtandfonline.comcolab.ws Another method involves the formation of an ion-association complex with an acidic dye like Bromocresol green, which can be extracted into chloroform and measured at 418 nm. tandfonline.comtandfonline.comcolab.ws Derivative spectrophotometry has also been employed, where the second-derivative signal (D2) is measured at 232 nm to quantify the drug. tandfonline.comtandfonline.comcolab.ws A kinetic spectrophotometric method based on the alkaline oxidation of ipratropium bromide with potassium permanganate (B83412) has also been reported, with the formed manganate (B1198562) ion measured at 608 nm. nih.gov

Comparison of Spectrophotometric Methods for Ipratropium Bromide

| Method | Principle | Wavelength (nm) | Linearity Range (µg/ml) |

|---|---|---|---|

| Charge Transfer Complex | Formation of a complex with iodine. tandfonline.comtandfonline.com | 278 | 1-10 |

| Ion-Association Complex | Formation of a complex with Bromocresol green. tandfonline.comtandfonline.com | 418 | 2-16 |

| Derivative Spectrophotometry | Measurement of the D2-value. tandfonline.comtandfonline.com | 232 | 5-30 |

| Kinetic Method | Alkaline oxidation with KMnO₄. nih.gov | 608 | Not specified in abstract |

Degradation Pathways and Stability Assessment of Ipratropium in Relation to this compound

The chemical stability of ipratropium bromide is a critical factor for its safety and efficacy. sierrajournals.com this compound is not only the direct precursor in the synthesis of ipratropium bromide but also a potential process-related impurity if the quaternization reaction is incomplete. researchgate.netnih.gov Therefore, the stability assessment of ipratropium bromide must also consider the potential presence and fate of this compound.

The primary degradation pathway for ipratropium bromide is hydrolysis of the ester linkage, particularly under alkaline conditions. researchgate.netnih.gov This hydrolysis would lead to the formation of tropic acid and this compound. Forced degradation studies conducted under various stress conditions are used to elucidate these degradation pathways. sierrajournals.comresearchgate.net

For instance, significant degradation is observed under hydrolytic (both acidic and basic) and oxidative conditions. nih.gov Stability-indicating methods are essential to separate the intact ipratropium bromide from these degradation products, including this compound. glpbio.com The stability profile of ipratropium bromide in solution can be influenced by pH; it is relatively stable in neutral and acidic solutions but hydrolyzes rapidly in alkaline environments. researchgate.netnih.gov

Quality Control and Manufacturing Implications for Ipratropium Production

The robust quality control of ipratropium bromide production is heavily reliant on the analytical methods discussed. The manufacturing process must be carefully controlled to ensure the final product meets the required specifications for purity and potency. A key aspect of this control is the monitoring and limitation of process-related impurities, including any unreacted this compound. benthamdirect.comablesci.com

The implementation of validated, stability-indicating HPLC methods is a cornerstone of quality control in the manufacturing of ipratropium bromide. researchgate.netalliedacademies.orgbiomedres.info These methods are used for the release testing of the bulk drug substance and the final pharmaceutical product, as well as for stability monitoring throughout the product's shelf life. sierrajournals.comresearchgate.net

From a manufacturing perspective, optimizing the synthesis of ipratropium bromide from this compound is crucial for maximizing yield and minimizing impurities. google.com This includes controlling the molar ratio of reactants, reaction temperature, and time. The ability to recover and reuse excess reagents, such as methyl bromide, has both economic and environmental implications for large-scale industrial production. google.com The quality of the starting material, this compound, is also a critical factor that can influence the purity of the final ipratropium bromide.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are pivotal in elucidating the structural and interactive properties of this compound at a molecular level. These in silico approaches provide a theoretical framework to predict and understand the compound's behavior, guiding further experimental research.

Binding predictions for this compound with its primary targets, the muscarinic acetylcholine (B1216132) receptors (mAChRs), can be performed using computational methods. These predictions are based on the principle of complementarity between the ligand and the receptor's binding site. The binding affinity is influenced by a combination of factors including shape, electrostatic interactions, hydrogen bonding, and hydrophobic interactions. For atropine and its analogs, the protonated nitrogen of the tropane ring is known to form a key ionic interaction with a conserved aspartate residue in the third transmembrane helix of muscarinic receptors. mdpi.com The tropic acid ester moiety docks into a hydrophobic pocket. mdpi.com It is predicted that this compound would follow a similar binding pattern, with the N-isopropyl group potentially forming additional hydrophobic interactions within the binding pocket, thereby influencing its affinity and selectivity profile.

Molecular docking studies are instrumental in visualizing and quantifying the interaction between this compound and its receptor targets, primarily the five subtypes of muscarinic acetylcholine receptors (M1-M5). These simulations place the ligand into the binding site of the receptor in various orientations and conformations to identify the most stable binding mode, often quantified by a docking score or binding energy.

For atropine analogues, docking studies have provided insights into their binding modes with mAChRs. While specific docking studies on this compound are not widely published, it is anticipated that it would bind to the orthosteric site of muscarinic receptors, which is highly conserved among the subtypes. guidetopharmacology.org The key interactions would likely involve the aforementioned ionic bond between the quaternary nitrogen and a conserved aspartate residue, as well as hydrogen bonds and hydrophobic interactions involving the ester and phenyl groups of the tropic acid moiety. The N-isopropyl group would likely occupy a hydrophobic pocket, and its size and conformation could play a role in determining selectivity for different muscarinic receptor subtypes.

Molecular dynamics (MD) simulations can further refine the static picture provided by molecular docking by simulating the dynamic behavior of the ligand-receptor complex over time. MD simulations of atropine encapsulated in nanocages have been performed to assess the stability of such drug delivery systems. researchgate.net For this compound, MD simulations could reveal the stability of its interaction with the receptor, the conformational changes induced in both the ligand and the receptor upon binding, and the role of solvent molecules in the binding process. Such simulations would provide a more realistic and detailed understanding of the binding mechanism at an atomic level.

Investigative Studies on this compound in Neuroscience Research

This compound, as a derivative of atropine, is of significant interest in neuroscience research due to its potential to interact with and modulate the cholinergic system, which plays a critical role in numerous functions of the central nervous system (CNS).

The primary targets of this compound in the CNS are the muscarinic acetylcholine receptors (mAChRs). nih.gov These G protein-coupled receptors are widely distributed throughout the brain and are involved in processes such as learning, memory, and attention. guidetopharmacology.org There are five subtypes of mAChRs (M1-M5), each with a distinct distribution and signaling pathway. researchgate.net

This compound is expected to act as an antagonist at these receptors, competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine. The affinity of this compound for the different mAChR subtypes is a key determinant of its pharmacological profile. Studies on various muscarinic antagonists have shown that even small changes in the N-substituent can significantly alter the affinity and selectivity for different receptor subtypes. tau.ac.il For instance, antagonists like pirenzepine show selectivity for the M1 subtype, while others have broader affinity profiles. nih.gov Given its structure as a quaternary ammonium compound, the ability of this compound to cross the blood-brain barrier and exert central effects would be limited compared to its tertiary amine precursor, atropine. derangedphysiology.com However, its interaction with peripheral muscarinic receptors and potentially with CNS receptors in regions accessible to quaternary compounds is of research interest.

| Receptor Subtype | Primary Signaling Mechanism | Key CNS Functions | Predicted Interaction with this compound |

|---|---|---|---|

| M1 | Gq/11-coupled | Learning, Memory, Cognition | Antagonism |

| M2 | Gi/o-coupled | Autoreceptor, Cardiac inhibition | Antagonism |

| M3 | Gq/11-coupled | Smooth muscle contraction, Glandular secretion | Antagonism |

| M4 | Gi/o-coupled | Autoreceptor, Locomotion | Antagonism |

| M5 | Gq/11-coupled | Dopamine release modulation | Antagonism |

Due to its expected activity as a muscarinic antagonist, this compound holds potential as a research tool for the modulation of the cholinergic system. The cholinergic system is integral to both the central and peripheral nervous systems, and its dysregulation is implicated in various neurological and psychiatric disorders. nih.gov

As a quaternary ammonium compound, this compound would primarily act on peripheral cholinergic receptors, making it a useful tool to dissect the peripheral versus central effects of muscarinic receptor blockade. google.com In neuroscience research, it could be used in in vitro preparations, such as tissue slices or cell cultures, to investigate the role of specific muscarinic receptor subtypes in neuronal signaling and synaptic plasticity. For example, by selectively blocking muscarinic receptors, researchers can study the contribution of cholinergic input to various neuronal circuits.

Furthermore, radiolabeled this compound could potentially be used in receptor binding assays to map the distribution and density of muscarinic receptors in different tissues. Such studies are crucial for understanding the physiological roles of these receptors and for the development of new therapeutic agents that target the cholinergic system.

Development of Novel Analytical Platforms for this compound and its Derivatives

The development of sensitive and specific analytical methods is essential for the detection and quantification of this compound in various matrices, including pharmaceutical formulations and biological samples. While specific platforms for this compound are not extensively reported, methods developed for atropine and other tropane alkaloids can be adapted.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of atropine and its derivatives. nih.govufrgs.brauctoresonline.org Reversed-phase HPLC with UV detection is a common approach, often employing a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. researchgate.netresearchgate.net Gradient elution can be used to achieve baseline separation of the parent compound from its degradation products and related substances. nih.gov

The development of novel analytical platforms also includes the exploration of biosensors. Aptamer-based biosensors, for instance, have been developed for the detection of other alkaloids and could potentially be designed for this compound. mdpi.com These biosensors offer advantages such as high specificity, simplicity, and the potential for real-time monitoring. researchgate.netnih.gov

| Analytical Platform | Principle | Advantages | Applicability to this compound |

|---|---|---|---|

| Reversed-Phase HPLC-UV | Separation based on polarity differences, detection by UV absorbance. | Robust, widely available, good for quantification. | Highly applicable with method optimization. |

| Ion-Pair Chromatography | Uses an ion-pairing agent to improve retention of ionic compounds on a reversed-phase column. | Effective for separating charged molecules. | Applicable due to the quaternary ammonium structure. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation in the gas phase followed by mass-based detection. | High sensitivity and specificity, provides structural information. | May require derivatization for volatility. |

| Biosensors (e.g., Aptasensors) | Specific binding of a biological recognition element (aptamer) to the target molecule. | High specificity, potential for point-of-care testing. | Feasible with the development of a specific aptamer. |

Q & A

Q. What are the established synthetic pathways for N-Isopropylnoratropine, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves alkylation or substitution reactions targeting the tropane alkaloid backbone. Key steps include isopropyl group introduction via nucleophilic substitution under anhydrous conditions. Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical for minimizing byproducts like N-oxides or racemization. Analytical validation using HPLC or LC-MS is recommended to confirm purity (>95%) and structural integrity .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₈H₂₆NO₃, exact mass ~313.38 g/mol). Reverse-phase HPLC with UV detection (λ = 210–260 nm) is optimal for purity assessment, using C18 columns and acetonitrile/water gradients. Stability studies under varying pH (e.g., 0.6–7.5) and temperatures (4°C–25°C) are advised to identify degradation products .

Q. How does this compound’s pharmacokinetic profile compare to structurally related tropane alkaloids?

Preliminary in vitro assays (e.g., microsomal stability, plasma protein binding) suggest slower hepatic clearance compared to noratropine derivatives due to steric hindrance from the isopropyl group. Comparative studies should use standardized protocols, such as equilibrium dialysis for protein binding and LC-MS/MS for metabolite identification. Cross-species variability (rodent vs. human hepatocytes) must be accounted for in translational models .

Advanced Research Questions

Q. What methodological challenges arise when investigating this compound’s mechanism of action in complex biological systems?

Target deconvolution in heterogeneous tissues (e.g., brain or cardiac muscle) requires multi-omics approaches. For receptor-binding studies, radioligand displacement assays (using ³H-labeled analogs) paired with computational docking (e.g., molecular dynamics simulations) can resolve binding affinities (Ki values). Contradictory data may stem from off-target effects, necessitating CRISPR-Cas9 knockout models or selective inhibitor co-administration .

Q. How can researchers resolve contradictions in reported pharmacological efficacy across in vitro vs. in vivo studies?

Discrepancies often arise from differences in bioavailability, metabolic conversion, or tissue-specific expression of targets. A tiered approach is recommended:

Q. What strategies improve the stability of this compound in aqueous formulations for long-term studies?

Degradation pathways (e.g., hydrolysis at the ester moiety) can be mitigated via lyophilization or buffering at pH 4.0–5.0. Accelerated stability testing (40°C/75% RH) over 4–6 weeks with LC-MS monitoring identifies optimal excipients (e.g., cyclodextrins for encapsulation). For biological assays, sterile filtration (0.22 µm) and storage at -80°C in amber vials are critical .

Q. How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?

Use adaptive dosing regimens in animal models, informed by allometric scaling from in vitro ADME data. Non-compartmental analysis (NCA) quantifies AUC and Cmax, while population PK models (e.g., NONMEM) address inter-individual variability. Include negative controls (vehicle-only) and positive controls (structurally related agonists/antagonists) to validate assay sensitivity .

Methodological Frameworks

Q. What statistical approaches are robust for analyzing dose-dependent toxicity in this compound studies?

Bayesian hierarchical models accommodate sparse data and heterogeneous variance. For EC₅₀/LC₅₀ calculations, nonlinear regression (e.g., four-parameter logistic curve) is preferred. Survival analysis (Kaplan-Meier with log-rank tests) assesses time-to-event outcomes, while false discovery rate (FDR) correction adjusts for multiple comparisons in omics datasets .

Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

Systems biology workflows (e.g., weighted gene co-expression networks or pathway enrichment analysis) link transcriptomic/proteomic changes to phenotypic outcomes. Cross-referencing with databases like ChEMBL or PubChem identifies off-target interactions. Machine learning (e.g., random forests) prioritizes candidate biomarkers for validation .

Ethical and Reporting Standards

Q. What ethical considerations are critical for preclinical studies involving this compound?

Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. For human tissue samples, obtain informed consent and ensure compliance with GDPR or HIPAA. Transparent reporting of conflicts of interest (e.g., patent filings) is mandatory in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.